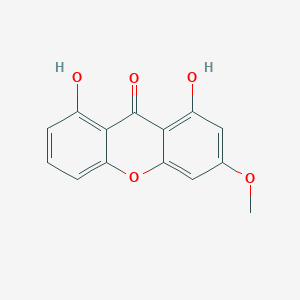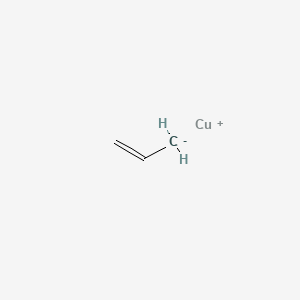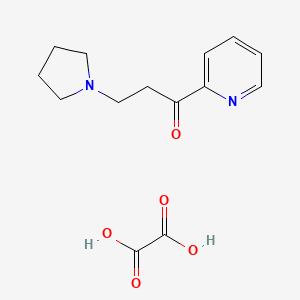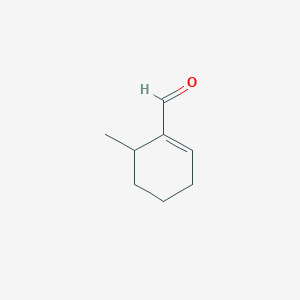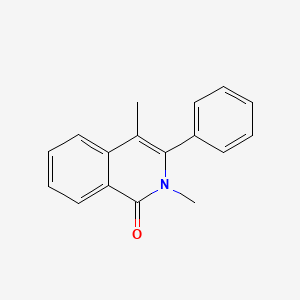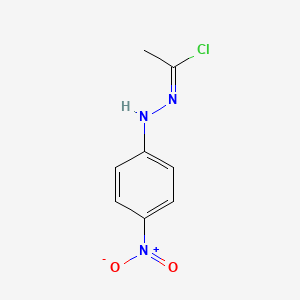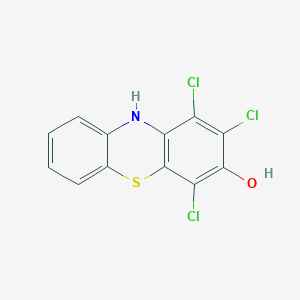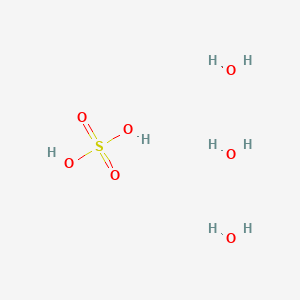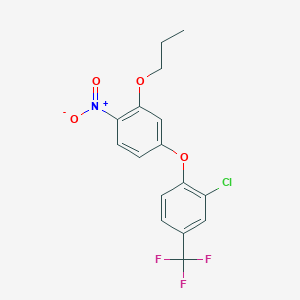
2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with chloro, nitro, propoxy, and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring.
Halogenation: Addition of the chloro group.
Etherification: Formation of the propoxy group through a nucleophilic substitution reaction.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene may have applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic compounds on biological systems.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use in the production of specialty chemicals, agrochemicals, or materials science.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets through various pathways, such as:
Binding to enzymes or receptors: Modulating their activity.
Participating in redox reactions: Affecting cellular processes.
Interacting with nucleic acids: Influencing gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene
- 2-Chloro-1-(4-nitro-3-methoxyphenoxy)-4-(trifluoromethyl)benzene
- 2-Chloro-1-(4-nitro-3-ethoxyphenoxy)-4-(trifluoromethyl)benzene
Uniqueness
The presence of the propoxy group in 2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene may impart unique solubility, reactivity, and biological activity compared to its analogs. This makes it a compound of interest for specific applications where these properties are advantageous.
Propiedades
Número CAS |
42874-04-4 |
|---|---|
Fórmula molecular |
C16H13ClF3NO4 |
Peso molecular |
375.72 g/mol |
Nombre IUPAC |
2-chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H13ClF3NO4/c1-2-7-24-15-9-11(4-5-13(15)21(22)23)25-14-6-3-10(8-12(14)17)16(18,19)20/h3-6,8-9H,2,7H2,1H3 |
Clave InChI |
QWXVISKOUHUPOT-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


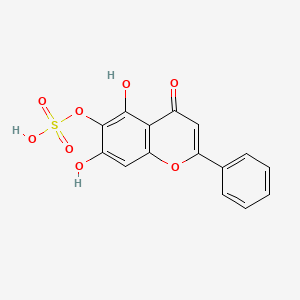
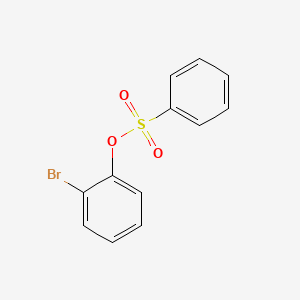
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)
